molecular formula C27H24ClN3O2 B11138315 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,3-diphenylpropyl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B11138315
M. Wt: 457.9 g/mol
InChI Key: LGESXPYKWXNLJR-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,3-diphenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a 2-chlorophenyl group and an acetamide moiety linked to a 3,3-diphenylpropyl chain. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,3-diphenylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group:

    Attachment of the Acetamide Moiety: The acetamide group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Linking the 3,3-Diphenylpropyl Chain: The final step involves the attachment of the 3,3-diphenylpropyl chain through nucleophilic substitution or coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the chlorophenyl group, potentially yielding reduced or hydrogenated products.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl group and the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of substituted products.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Its structure suggests potential as a pharmacophore in drug discovery, particularly for developing anti-inflammatory, analgesic, or anticancer agents.

    Industry: The compound may find applications in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s application. The pyridazinone core and the chlorophenyl group are likely critical for binding to these targets, influencing biological pathways and eliciting desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,3-diphenylpropyl)acetamide stands out due to its specific substitution pattern and the presence of the 3,3-diphenylpropyl chain. These structural features may confer unique biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C27H24ClN3O2

Molecular Weight

457.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C27H24ClN3O2/c28-24-14-8-7-13-23(24)25-15-16-27(33)31(30-25)19-26(32)29-18-17-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-16,22H,17-19H2,(H,29,32)

InChI Key

LGESXPYKWXNLJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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